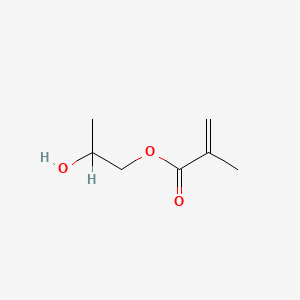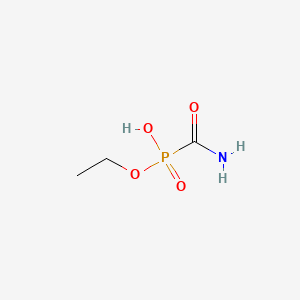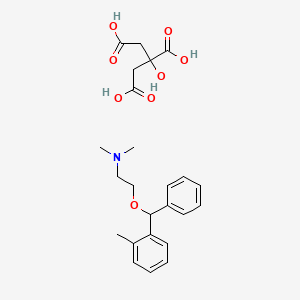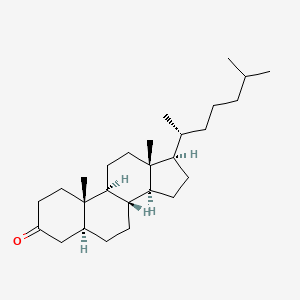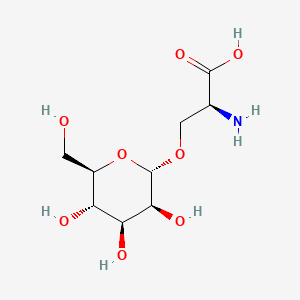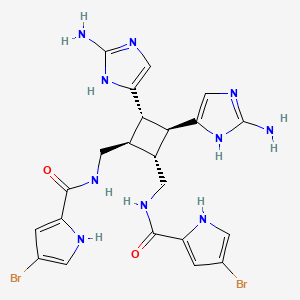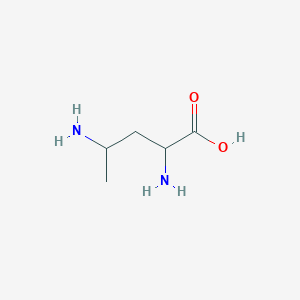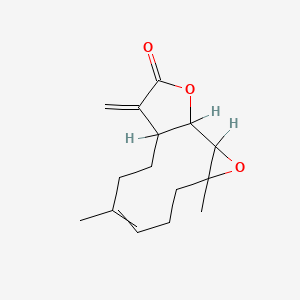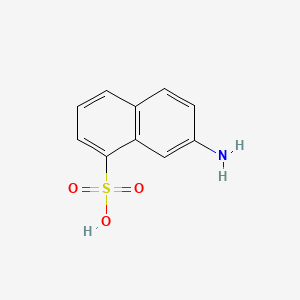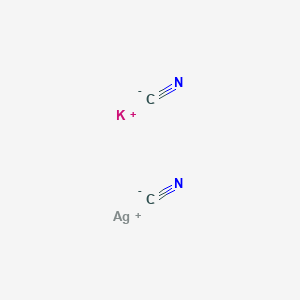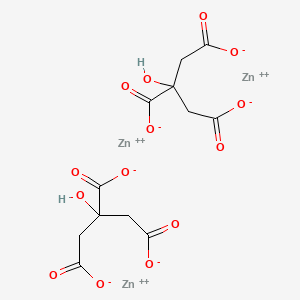
Quinacrine mustard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinacrine mustard is a compound belonging to the acridine family. It is known for its ability to bind specifically to DNA, and its fluorescence properties are dependent on the DNA base pair sequences . This compound has been widely used as a staining agent for metaphase chromosomes, providing characteristic fluorescence banding patterns .
Preparation Methods
Quinacrine mustard can be synthesized through various methods. One common approach involves the reaction of quinacrine with mustard gas (bis(2-chloroethyl) sulfide). The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis using similar reaction pathways, with additional purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Quinacrine mustard undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and thiols, leading to the substitution of the mustard group.
Oxidation and Reduction Reactions: this compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Quinacrine mustard has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent dye for studying DNA interactions and as a reagent in various chemical reactions.
Mechanism of Action
Quinacrine mustard exerts its effects primarily through its ability to bind to DNA. It intercalates between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This binding can inhibit DNA replication and transcription, leading to cell death. The compound also affects various molecular targets and pathways, including the NF-κB, p53, and AKT pathways, which are involved in cell survival and apoptosis .
Comparison with Similar Compounds
Quinacrine mustard is unique compared to other similar compounds due to its specific DNA-binding properties and fluorescence characteristics. Similar compounds include:
Acridine Orange: Another acridine derivative used as a fluorescent dye.
Acriflavine: Known for its antibacterial and antiviral properties.
Amsacrine: Used as an anti-cancer agent.
Ethacridine: Employed as an antiseptic.
These compounds share some structural similarities with this compound but differ in their specific applications and mechanisms of action.
Properties
CAS No. |
64046-79-3 |
|---|---|
Molecular Formula |
C23H29Cl4N3O |
Molecular Weight |
505.3 g/mol |
IUPAC Name |
1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C23H28Cl3N3O.ClH/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23;/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28);1H |
InChI Key |
GBQNIQYUTXKVHN-UHFFFAOYSA-N |
SMILES |
CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Canonical SMILES |
CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl |
Key on ui other cas no. |
4213-45-0 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Synonyms |
Acrichine Yperite Mustard, Quinacrine Quinacrine Mustard Yperite, Acrichine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


